molecular formula C24H24N4O6 B14976613 N-{4-methoxy-3-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]phenyl}-2-furamide

N-{4-methoxy-3-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]phenyl}-2-furamide

Cat. No.: B14976613
M. Wt: 464.5 g/mol
InChI Key: DTQUSSYQULWVOD-UHFFFAOYSA-N
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Description

N-{4-METHOXY-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a nitro group, and a piperidine moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-METHOXY-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the nitration of 4-methoxyacetophenone to form 4-methoxy-3-nitroacetophenone . This intermediate is then subjected to further reactions, including amide formation and coupling reactions, to introduce the piperidine and furan moieties.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{4-METHOXY-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Exploring its use as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-{4-METHOXY-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes or receptors involved in key biological pathways. The compound’s effects could be mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-nitroacetophenone: An intermediate in the synthesis of the target compound.

    Piperidine derivatives: Compounds containing the piperidine moiety, which may have similar biological activities.

    Furan derivatives: Compounds containing the furan ring, which may share similar chemical properties.

Uniqueness

N-{4-METHOXY-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H24N4O6

Molecular Weight

464.5 g/mol

IUPAC Name

N-[4-methoxy-3-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C24H24N4O6/c1-33-21-10-8-17(25-24(30)22-6-5-13-34-22)15-18(21)26-23(29)16-7-9-19(20(14-16)28(31)32)27-11-3-2-4-12-27/h5-10,13-15H,2-4,11-12H2,1H3,(H,25,30)(H,26,29)

InChI Key

DTQUSSYQULWVOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-]

Origin of Product

United States

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